

# An In-depth Technical Guide to Pimprinine: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Pimprinine**, a naturally occurring indole alkaloid first isolated from Streptomyces pimprina, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Pimprinine**. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are presented, alongside a thorough analysis of its spectroscopic characteristics. This document aims to serve as a core resource for researchers engaged in the study and potential therapeutic development of **Pimprinine** and its analogues.

### **Chemical Structure and Identification**

**Pimprinine** is chemically identified as 3-(2-methyl-1,3-oxazol-5-yl)-1H-indole. Its structure features a core indole ring substituted at the 3-position with a 2-methyloxazole moiety.

Table 1: Chemical Identifiers of Pimprinine



| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 3-(2-methyl-1,3-oxazol-5-yl)-1H-indole   |
| CAS Number        | 13640-26-1   |
| Molecular Formula | C12H10N2O  |
| Molecular Weight  | 198.22 g/mol   |
| Canonical SMILES  | CC1=NC=C(O1)C2=CNC3=CC=CC=C32  |
| InChI             | InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-<br>14-11-5-3-2-4-9(10)11/h2-7,14H,1H3 |
| InChlKey          | WZJPGCHCOHYLMB-UHFFFAOYSA-N  |

# **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **Pimprinine** is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of Pimprinine



| Property          | Value   | Source  |
|-------------------|---|---|
| Physical State    | Solid   | [1]   |
| Melting Point     | 149.0–150.5 °C  | A specific melting point for a closely related derivative is reported; Pimprinine's melting point is expected to be in a similar range. Further experimental verification is recommended. |
| Boiling Point     | Not reported  |   |
| Solubility        | Soluble in DMF, DMSO,<br>ethanol, and methanol. Poor<br>water solubility. | [1]   |
| рКа               | Not reported  | _   |
| logP (calculated) | 2.5   |   |

# **Spectroscopic Data**

The structural elucidation of **Pimprinine** is supported by various spectroscopic techniques.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are fundamental for confirming the chemical structure of **Pimprinine**. While specific peak assignments for **Pimprinine** itself are not readily available in the cited literature, the synthesis of its analogues confirms the use of these techniques for structural verification.[2]

## **Mass Spectrometry (MS)**

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of **Pimprinine** and its derivatives, confirming the molecular formula  $C_{12}H_{10}N_2O$ .[2]



## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the **Pimprinine** molecule. Characteristic absorption bands for the N-H stretch of the indole ring, C=N and C=C stretching of the aromatic systems, and C-O stretching of the oxazole ring are expected.

## **Biological Activities and Mechanism of Action**

**Pimprinine** exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery.

Table 3: Summary of Biological Activities of Pimprinine

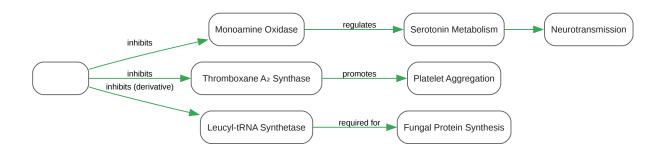


| Activity                              | Description   | Quantitative Data   |
|---------------------------------------|---|---|
| Monoamine Oxidase (MAO)<br>Inhibition | Pimprinine is a potent inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. | IC <sub>50</sub> = 48 μM for inhibition of<br>serotonin deamination by<br>MAO.[1]   |
| Anticonvulsant Activity               | Demonstrates significant anticonvulsant effects in animal models.   | Increases the minimum and maximum electroshock seizure thresholds in mice at a dose of 80 mg/kg.[1]   |
| Antiplatelet Activity                 | Inhibits the aggregation of platelets induced by various agonists.  | IC <sub>50</sub> = 3 $\mu$ g/mL (vs. arachidonic acid) and 25 $\mu$ g/mL (vs. collagen) for inhibition of rabbit platelet aggregation. IC <sub>50</sub> = 6 $\mu$ g/mL for inhibition of thromboxane A <sub>2</sub> synthesis.[1] |
| Antimicrobial Activity                | Exhibits inhibitory activity against a range of microorganisms.   | MICs: M. tuberculosis (25 μg/mL), P. varioti (1 μg/mL), C. albicans (1.5 μg/mL), and S. lutea (2.5 μg/mL).[1]   |
| Antiviral Activity                    | Shows activity against plant viruses, such as tobacco mosaic virus (TMV).   | [3]   |
| Antifungal Activity                   | Effective against various phytopathogenic fungi.  | [4]   |

# **Signaling Pathways and Logical Relationships**

The diverse biological activities of **Pimprinine** suggest its interaction with multiple cellular pathways. For instance, its MAO inhibitory activity directly impacts serotonergic signaling. Its antiplatelet effects are mediated through the inhibition of thromboxane A<sub>2</sub> synthesis, a key pathway in platelet aggregation. The antifungal mechanism of action for **Pimprinine** derivatives has been suggested to involve the inhibition of leucyl-tRNA synthetase.[4]





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Figure 1: Simplified diagram of **Pimprinine**'s mechanisms of action.

# **Experimental Protocols**Synthesis of Pimprinine

A general and efficient one-pot synthesis for 5-(3'-indolyl)oxazoles, including **Pimprinine**, has been developed.[2][5]



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Figure 2: General synthetic workflow for **Pimprinine**.

#### Protocol:

Acylation of Indole: To a solution of indole in a suitable solvent (e.g., dichloromethane), add a
Lewis acid (e.g., SnCl<sub>4</sub>) followed by the dropwise addition of acetyl chloride at 0-5 °C. The



reaction is stirred at room temperature until completion.

- One-Pot Oxazole Formation: The resulting 3-acetylindole is then subjected to an iodination/Kornblum oxidation sequence using iodine in DMSO to generate the indole  $\alpha$ -keto aldehyde intermediate in situ.
- Cyclization: An appropriate amino acid (e.g., alanine for **Pimprinine** synthesis) is then added to the reaction mixture, which undergoes a cascade of condensation, decarboxylation, annulation, and oxidation to yield the final 5-(3'-indolyl)oxazole product.
- Purification: The crude product is purified by column chromatography on silica gel.

## Isolation from Streptomyces sp.

**Pimprinine** can be isolated from the fermentation broth of Streptomyces species.[6][7]

#### Protocol:

- Fermentation:Streptomyces sp. is cultured in a suitable seed medium followed by a production medium for several days.
- Extraction: The fermentation broth is centrifuged, and the supernatant is extracted multiple times with an organic solvent such as ethyl acetate.
- Concentration: The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.
- Purification: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and preparative HPLC, to isolate pure Pimprinine.

# Anticonvulsant Activity Assay (Maximal Electroshock Seizure - MES Test in Mice)

This in vivo assay is a standard model for screening potential anticonvulsant drugs.[8][9]

#### Protocol:



- Animal Model: Male Swiss albino mice are used.
- Drug Administration: **Pimprinine**, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at a dose of 80 mg/kg. A control group receives the vehicle only.
- Induction of Seizures: After a specific pre-treatment time, a maximal electrical stimulus is delivered via corneal electrodes.
- Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The duration of the seizure is also recorded.
- Analysis: The ability of **Pimprinine** to abolish or reduce the duration of the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

## **Antiplatelet Activity Assay (In Vitro Platelet Aggregation)**

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[10][11]

#### Protocol:

- Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.
- Drug Incubation: PRP is incubated with different concentrations of Pimprinine or a vehicle control for a specified time at 37 °C.
- Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.
- Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension as platelets aggregate.
- Analysis: The percentage inhibition of platelet aggregation by Pimprinine is calculated by comparing the aggregation in the presence of the compound to that of the control. The IC₅o value is then determined.



# Antifungal Activity Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[3][12]

#### Protocol:

- Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.
- Drug Dilution: A serial dilution of **Pimprinine** is prepared in a microtiter plate containing a suitable broth medium.
- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The microtiter plate is incubated at an appropriate temperature for a specified period.
- MIC Determination: The MIC is determined as the lowest concentration of Pimprinine that completely inhibits the visible growth of the fungus.

### Conclusion

**Pimprinine** is a fascinating natural product with a rich chemical profile and a wide array of biological activities. Its potential as a lead compound for the development of new therapeutics in areas such as neurology, hematology, and infectious diseases is significant. This technical guide provides a foundational body of knowledge to aid researchers in their exploration of this promising molecule. Further studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive safety profile, and optimize its structure for enhanced therapeutic efficacy.

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